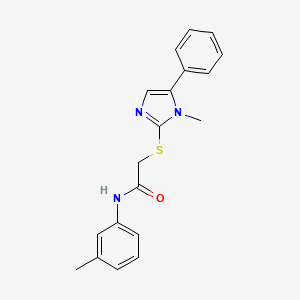

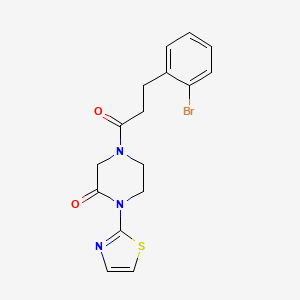

![molecular formula C21H21NO6S2 B2548523 3-[(2,4-二甲氧基苯基)磺酰氨基]-4-(4-甲基苯基)噻吩-2-羧酸甲酯 CAS No. 941888-51-3](/img/structure/B2548523.png)

3-[(2,4-二甲氧基苯基)磺酰氨基]-4-(4-甲基苯基)噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" is a molecule that likely contains a thiophene ring, a common structure in organic chemistry known for its aromaticity and electron-rich nature. The molecule is further substituted with various functional groups such as sulfamoyl and carboxylate esters, which suggest potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related thiophene derivatives has been described in the literature. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the thiophene ring accordingly.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, as evidenced by the single-crystal X-ray structural analysis of dimethyl 2,2'-bithiophenedicarboxylates . These analyses reveal how the thiophene rings can adopt different conformations based on their substitution patterns, which can range from nearly coplanar to nearly perpendicular arrangements. This information is crucial for understanding the molecular structure of "Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" as the substituents can significantly influence the overall conformation and, consequently, the chemical reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can vary widely. For example, the attempted acylation of a title aminothiophene under standard conditions was unsuccessful , indicating that steric hindrance or electronic effects from the substituents can significantly impact the reactivity. This suggests that the synthesis and further functionalization of "Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" may require careful consideration of reaction conditions and possibly the use of alternative synthetic routes or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the solid-state conformations of bithiophene compounds have been shown to agree with ab initio theoretical calculations, which can predict properties such as rotation barriers . The presence of different functional groups, such as sulfamoyl and carboxylate esters, will also influence properties like solubility, melting point, and potential biological activity. The anti-inflammatory activity of related compounds, such as 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides, indicates that the sulfamoyl group can confer pharmacological properties , which could be relevant for the compound if it is intended for use in medicinal chemistry.

科学研究应用

合成和转化

噻吩的生物降解:假单胞菌菌株对二甲基苯并噻吩转化的研究揭示了含硫杂环的微生物降解途径,指定化合物可能与此相关。这些发现强调了微生物活动在噻吩衍生物的生物转化中的作用,可能影响环境生物修复策略 (Kropp 等,1996).

光化学降解:已经探索了苯并噻吩衍生物的光化学降解,以了解海洋环境中原油组分的归宿。本研究重点介绍了导致羧酸的氧化途径,强调了噻吩基化合物的环境降解过程 (Andersson 和 Bobinger,1996).

亲电硫化:新型硫化剂的开发用于硫醇的合成,展示了噻吩衍生物的高级合成路线。这些方法为构建具有噻吩骨架的化合物提供了新的视角,用于进一步的化学改性 (Shibata 等,1996).

化学性质和应用

氧化过程:使用过氧化氢和甲酸在硅胶上氧化噻吩研究了噻吩化合物中的硫去除,这对于了解工业应用中的脱硫过程至关重要 (Chen 等,2006).

固态结构:二噻吩二羧酸盐的合成和固态结构的研究有助于了解噻吩衍生物的结晶形式的知识基础。这对于材料科学应用至关重要,其中分子和晶体结构影响材料性能 (Pomerantz 等,2002).

催化应用:对钯催化的噻吩直接 C-H 芳基化的研究展示了催化的进展,提供了一种噻吩分子功能化的有效方法。此类催化策略可用于指定化合物的合成和改性,可能产生新的材料或药物 (Jiang 等,2018).

属性

IUPAC Name |

methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-17-10-9-15(26-2)11-18(17)27-3/h5-12,22H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDWVQKUDYHGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

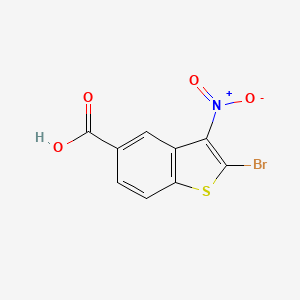

![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)

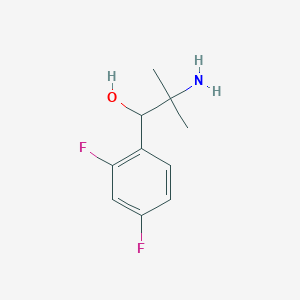

![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2548442.png)

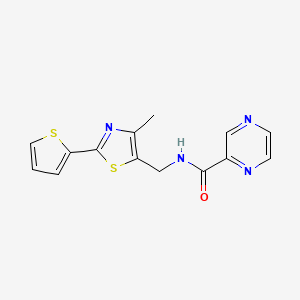

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)

![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)